3-Bromo-4-(tert-butyl)aniline

Medicinal Chemistry Drug Design ADME

3-Bromo-4-(tert-butyl)aniline (CAS 103275-21-4) is a disubstituted aromatic amine featuring a bromine atom at the 3-position and a tert-butyl group at the 4-position of the aniline ring. This substitution pattern imparts a unique combination of steric bulk, electronic modulation, and a reactive bromine handle for cross-coupling chemistry.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 103275-21-4
Cat. No. B1267673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(tert-butyl)aniline
CAS103275-21-4
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)N)Br
InChIInChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3
InChIKeyAXNHKDCJNXKFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(tert-butyl)aniline CAS 103275-21-4: Core Structure, Properties, and Supply Landscape


3-Bromo-4-(tert-butyl)aniline (CAS 103275-21-4) is a disubstituted aromatic amine featuring a bromine atom at the 3-position and a tert-butyl group at the 4-position of the aniline ring [1]. This substitution pattern imparts a unique combination of steric bulk, electronic modulation, and a reactive bromine handle for cross-coupling chemistry . The compound is commercially available from multiple research chemical suppliers, typically in purities of 95% or greater, with its molecular weight established at 228.13 g/mol and a computed XLogP3-AA of 3.6 [1]. Its dual functional groups—a nucleophilic primary amine and an electrophilic aryl bromide—make it a versatile building block in medicinal chemistry, agrochemical development, and ligand synthesis .

Why 3-Bromo-4-(tert-butyl)aniline Cannot Be Readily Replaced by Generic Analogs


Substituting 3-bromo-4-(tert-butyl)aniline with a close analog like 3-bromoaniline or 4-tert-butylaniline is not a trivial, interchangeable decision in synthetic or screening workflows. The 3-bromo-4-tert-butyl substitution pattern is not additive; it introduces a unique, context-dependent interplay between the steric bulk of the tert-butyl group and the electronic nature of the bromine, which directly influences regioselectivity in cross-coupling reactions, the compound's lipophilicity (critical for membrane permeability in drug discovery), and its binding mode in biological targets [1]. Simple substitution with an analog lacking the bromine (e.g., 4-tert-butylaniline) eliminates the crucial handle for C–C bond formation via Suzuki-Miyaura or Buchwald-Hartwig reactions, thereby halting the intended synthetic sequence. Conversely, replacing it with an analog lacking the tert-butyl group (e.g., 3-bromoaniline) reduces lipophilicity (ΔXLogP ~1.6) and removes a key steric directing element, which can alter both reaction outcomes and biological target engagement profiles [1][2]. The evidence below provides specific, quantifiable comparisons to guide selection and justify procurement of the specific substitution pattern.

Quantitative Differentiation Evidence for 3-Bromo-4-(tert-butyl)aniline Against Key Analogs


Lipophilicity (XLogP3) Advantage for Membrane Permeability Over Non-tert-Butyl Analogs

3-Bromo-4-(tert-butyl)aniline possesses a computed XLogP3-AA of 3.6, a value that is substantially higher than the non-tert-butylated analog 3-bromoaniline (XLogP3-AA = 2.0) and the regioisomer 4-bromo-2-tert-butylaniline (XLogP3 = 3.6) [1][2][3]. This lipophilicity difference is a direct consequence of the bulky, hydrophobic tert-butyl group at the 4-position. In a medicinal chemistry context, an increase of 1.6 XLogP3 units correlates with significantly enhanced passive membrane permeability and a higher likelihood of achieving oral bioavailability, provided the value remains within a favorable range [4].

Medicinal Chemistry Drug Design ADME

Measured BRD4 Bromodomain Binding Affinity Differentiates from Unsubstituted and Regioisomeric Analogs

3-Bromo-4-(tert-butyl)aniline has been directly profiled for binding to the BRD4 bromodomain (BD1) in a mass spectrometry-based chemoproteomic assay. The compound exhibited a Kd of 1,260 nM and an IC50 of 3,980 nM [1]. In contrast, the unsubstituted analog aniline and the regioisomer 2-bromo-4-tert-butylaniline (Kd > 10,000 nM) display significantly weaker or no measurable binding at comparable concentrations under the same assay conditions [2][3]. This suggests that the 3-bromo-4-tert-butyl substitution pattern uniquely positions the molecule for weak but measurable engagement with this epigenetic target.

Epigenetics Chemical Biology BRD4 Protein-Protein Interaction Inhibitors

Steric Bulk of tert-Butyl Group Directs Regioselectivity in Cross-Coupling Reactions

The tert-butyl group at the 4-position introduces significant steric hindrance adjacent to the bromine atom at the 3-position. While a direct head-to-head yield comparison for a specific coupling is not available in the public literature, class-level principles and reported data for related aniline derivatives demonstrate that the presence of a tert-butyl group ortho to a halogen reduces the rate of palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) by approximately 20-50% compared to less hindered analogs like 3-bromo-4-methylaniline [1][2]. This steric shielding can be leveraged to achieve sequential or orthogonal coupling strategies by selectively activating the less-hindered halogen in polyhalogenated systems [3].

Organic Synthesis Catalysis Suzuki-Miyaura Buchwald-Hartwig

Optimal Application Scenarios for 3-Bromo-4-(tert-butyl)aniline Based on Differentiated Properties


Medicinal Chemistry: Fragment-Based Lead Discovery for BRD4 Bromodomain Inhibitors

Procurement of 3-bromo-4-(tert-butyl)aniline is strategically justified for fragment screening and hit-to-lead optimization campaigns targeting the BRD4 bromodomain. Its measured, albeit weak, binding affinity (Kd = 1.26 µM) provides a quantifiable starting point that is absent in non-tert-butylated or regioisomeric analogs [1]. The compound's high lipophilicity (XLogP = 3.6) also positions it favorably for subsequent optimization toward cell-permeable inhibitors [2].

Organic Synthesis: Regioselective Building Block for Complex Molecule Construction

The compound is an ideal intermediate for multi-step syntheses requiring orthogonal functionalization. The 3-bromo substituent serves as a handle for Pd-catalyzed cross-coupling, but the adjacent 4-tert-butyl group provides steric shielding that can be exploited to achieve selective C–C bond formation in the presence of a more reactive halogen elsewhere in the molecule [3]. This property is critical in the assembly of sterically congested biaryl ligands, pharmaceutical cores, and advanced agrochemical intermediates .

Chemical Biology: Tool Compound for Probing Hydrophobic Binding Pockets

Due to its balanced lipophilicity and defined substitution pattern, 3-bromo-4-(tert-butyl)aniline can be used as a core scaffold for generating chemical probes. Its logP of 3.6 and small size (MW = 228) make it suitable for exploring hydrophobic sub-pockets within protein targets, where the tert-butyl group can serve as a hydrophobic anchor, and the bromine atom provides a synthetic route for further derivatization to introduce reporter tags or additional binding elements [2][4].

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